molecular formula C11H11N3O2 B3100542 5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide CAS No. 137145-81-4

5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Cat. No.: B3100542
CAS No.: 137145-81-4
M. Wt: 217.22 g/mol
InChI Key: FIBOPWHENLTTLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-methylphenyl)pyrazole belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

5-Amino-3-(4-methylphenyl)pyrazole may be used as a starting material for preparing 2,5-bis(4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles . It can also be used to synthesize 4-hetarylpyrazolo[1,5-a][1,3,5]triazines under microwave conditions and in the absence of solvent .


Molecular Structure Analysis

The molecular formula of 5-Amino-3-(4-methylphenyl)pyrazole is C10H11N3 and its molecular weight is 173.21 . The structure can be represented by the SMILES string Cc1ccc(cc1)-c2cc(N)[nH]n2 .


Chemical Reactions Analysis

5-Amino-3-(4-methylphenyl)pyrazole can react with dialkyl dicyanofumarates to synthesize 5-cyano-6,7-dihydro-3-(4-methylphenyl)-6-oxo-1H-pyrazolo[3,4-b]pyridine-4-carboxylates .


Physical and Chemical Properties Analysis

5-Amino-3-(4-methylphenyl)pyrazole is a solid at 20 degrees Celsius . The melting point ranges from 152.0 to 156.0 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide is involved in the synthesis of complex oxazole compounds. An efficient synthesis method involves intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, leading to oxazoles with ester, N-substituted carboxamide, or acyl functionalities at the 4-position. This process facilitates the introduction of diverse functional groups into the oxazole ring, enabling the synthesis of compounds with varied chemical properties (Kumar et al., 2012).

Catalytic Applications

The compound plays a role in catalytic processes, such as the Pd-catalyzed C(sp(3))-H bond activation of α-aminobutanoic acid derivatives. This process involves new bidentate auxiliaries derived from isoxazole-3-carboxamide and oxazole-4-carboxamide moieties, leading to the efficient arylation and alkylation of various α-aminobutanoic acid derivatives. This methodology provides a pathway to synthesize γ-substituted non-natural amino acids, showcasing the compound's utility in catalytic transformations (Pasunooti et al., 2015).

Antitumor Activity

Research into the antitumor properties of similar structures, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has shown promising results in inhibiting the proliferation of certain cancer cell lines. This suggests potential applications of this compound in the development of antitumor agents, pending further research into its specific activities and mechanisms (Hao et al., 2017).

Antimicrobial Properties

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial activities. For example, new 1,2,4-triazol-3-one derivatives and triazolo[3,4-b][1,3]benzoxazole compounds, synthesized from reactions involving similar structural motifs, exhibited good to moderate activities against test microorganisms. This highlights the potential of this compound derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).

Blood Platelet Aggregation Inhibition

Oxazole derivatives, including those related to this compound, have been synthesized and evaluated for their ability to inhibit blood platelet aggregation. These compounds, particularly 5-(3,4,5-trimethoxyphenyl) oxazole-4-carboxamide, showed inhibitory activity comparable to aspirin in vitro and ex vivo, suggesting potential therapeutic applications in preventing thrombotic diseases (Ozaki et al., 1983).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

As a bioactive agent, 5-Amino-3-(4-methylphenyl)pyrazole finds a wide range of applications in the pharmaceutical and agrochemical industries . Its derivatives could potentially be used in the synthesis of new bioactive compounds .

Properties

IUPAC Name

5-amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-2-4-7(5-3-6)9-8(10(12)15)11(13)16-14-9/h2-5H,13H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBOPWHENLTTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide
Reactant of Route 6
5-Amino-3-(4-methylphenyl)-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.